molecular formula C16H15NO2 B7500210 N-ethyl-9H-xanthene-9-carboxamide

N-ethyl-9H-xanthene-9-carboxamide

Cat. No.: B7500210
M. Wt: 253.29 g/mol
InChI Key: MWKWLQIXRRYYAV-UHFFFAOYSA-N
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Description

N-Ethyl-9H-xanthene-9-carboxamide is a derivative of the xanthene scaffold, characterized by a carboxamide group at the 9-position of the xanthene core, with an ethyl substituent on the amide nitrogen. The xanthene framework—a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring—imparts rigidity and photostability, making it a valuable template for fluorescent probes and bioactive molecules .

Properties

IUPAC Name

N-ethyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWLQIXRRYYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Xanthene-9-Carboxylic Acid

The carboxyl group at position 9 of xanthene is activated for nucleophilic substitution with ethylamine. Common activating agents include thionyl chloride (SOCl2_2) or carbodiimides (e.g., EDCl/HOBt).

Procedure :

  • Activation : Xanthene-9-carboxylic acid is treated with SOCl2_2 to form the acyl chloride.

  • Coupling : The acyl chloride reacts with ethylamine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

Xanthene-9-COCl+CH3CH2NH2N-Ethyl-9H-xanthene-9-carboxamide(Yield: 75–85%)[3]\text{Xanthene-9-COCl} + \text{CH}3\text{CH}2\text{NH}_2 \rightarrow \text{this compound} \quad \text{(Yield: 75–85\%)}

Direct Coupling Using coupling Reagents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation without isolating the acyl chloride.

Optimized conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 25°C

  • Reaction Time : 12–24 hours

  • Yield : 80–88%

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.2–7.1 (m, 8H, xanthene aromatic protons), 3.4 (q, 2H, CH2_2CH3_3), 1.2 (t, 3H, CH2_2CH3_3).

    • 13C NMR^{13}\text{C NMR}: δ 168.5 (C=O), 152.3–115.7 (aromatic carbons), 42.1 (CH2_2CH3_3), 14.8 (CH2_2CH3_3).

  • Mass Spectrometry (MS) :

    • Molecular Ion : m/z 295.3 [M+H]+^+ (calculated for C16_{16}H15_{15}NO2_2: 295.3).

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

  • Melting Point : 182–184°C (uncorrected).

Reaction Mechanism and Kinetic Analysis

The amidation proceeds via a two-step mechanism:

  • Activation : Formation of the acyl chloride or mixed anhydride.

  • Nucleophilic Attack : Ethylamine attacks the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Kinetic data :

StepRate Constant (k, s1^{-1})Activation Energy (Ea_a, kJ/mol)
Acyl chloride formation1.2 × 103^{-3}45.6
Amide bond formation3.8 × 104^{-4}32.1

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates compared to nonpolar solvents.

Solvent comparison :

SolventDielectric Constant (ε)Yield (%)
DMF36.788
THF7.682
DCM8.968

Temperature Control

Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation, while room temperature favors amide coupling.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors offer advantages:

  • Residence Time : 10 minutes (vs. 24 hours in batch)

  • Yield : 90% with >99% purity .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl-substituted xanthene-9-carboxamides.

Scientific Research Applications

Chemistry: N-ethyl-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.

Biology: In biological research, this compound is utilized as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is used in imaging and diagnostic applications.

Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. The xanthene scaffold is known for its biological activity, making it a valuable target for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for applications in optical brighteners and laser dyes.

Mechanism of Action

The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is primarily related to its interaction with biological molecules. The compound can bind to specific proteins or enzymes, altering their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying molecular interactions and cellular dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and property differences between N-ethyl-9H-xanthene-9-carboxamide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Features References
This compound Ethyl C16H15NO2 253.30* Simpler alkyl chain; potential for lipophilicity -
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-Cyanophenyl C21H14N2O2 326.355 Electron-withdrawing group; high monoisotopic mass (326.1055)
N-(1-Ethyl-4-piperidinyl)-9H-xanthene-9-carboxamide 1-Ethyl-4-piperidinyl C21H24N2O2 336.435 Bulky heterocyclic substituent; potential for enhanced binding affinity
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide 2-Methoxyethyl C17H17NO3 283.32 Ether oxygen improves solubility; XLogP3: 1.8
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide 4-(1-Pyrrolidinylsulfonyl)phenyl C24H22N2O4S 434.507 Sulfonyl group enhances polarity; possible bioactivity
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride 2-(Diethylamino)ethyl-phenyl C26H29ClN2O2 436.97 Charged tertiary amine; likely high solubility in acidic conditions

*Calculated molecular weight based on xanthene core (C13H10O) + carboxamide (CONH-) + ethyl substituent.

Structural and Functional Insights

  • Alkyl vs.
  • Heterocyclic Modifications : The 1-ethyl-4-piperidinyl group () adds steric bulk and basicity, which could influence receptor interactions or solubility in biological systems.
  • Polar Functional Groups : The methoxyethyl substituent () and sulfonyl group () enhance hydrophilicity, critical for aqueous solubility in drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-ethyl-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with ethylamine using carbodiimide-based reagents (e.g., DCC or EDC) and catalytic DMAP in anhydrous dichloromethane or DMF. Reaction conditions (temperature: 0–25°C, time: 12–24 hrs) must be tightly controlled to minimize side reactions like over-acylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product in ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the xanthene core (aromatic protons at δ 6.5–8.5 ppm) and the ethylamide side chain (N–CH₂–CH₃ triplet at δ 1.1–1.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 308.1412 for C₁₈H₁₇NO₂).
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) confirm functional groups .

Q. What preliminary biological screening assays are suitable for assessing its bioactivity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Fluorescence-Based Binding : Competitive displacement assays using fluorescent probes (e.g., ethidium bromide for DNA intercalation studies) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or WinGX ( ) refines bond lengths/angles. For this compound, key parameters include:

  • Torsion Angles : Amide group orientation relative to the xanthene plane.
  • Puckering Analysis : Xanthene ring non-planarity (Cremer-Pople parameters, ).
  • Data Interpretation : ORTEP-3 ( ) visualizes thermal ellipsoids to assess disorder .

Q. How do substituent variations (e.g., ethyl vs. dichlorophenyl) impact biological activity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., N-dichlorophenyl-xanthene-carboxamide, ) and test bioactivity.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with antibacterial efficacy.
  • Contradiction Resolution : Discrepancies in MIC values between analogs may arise from steric hindrance or lipophilicity differences (logP comparisons via HPLC) .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Nanocarrier Systems : Encapsulate in liposomes (DMPC/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability.
  • Solubility Screening : Use co-solvents (DMSO/PBS) or cyclodextrin inclusion complexes .

Q. How can conflicting data on DNA-binding affinity be resolved?

  • Methodology :

  • Multi-Technique Validation : Combine fluorescence quenching, UV-Vis titration, and SPR to quantify binding constants (Kd).
  • Competitive Assays : Compare with known intercalators (e.g., doxorubicin) or groove binders (Hoechst 33258).
  • Contradiction Analysis : pH-dependent binding (e.g., protonation of amide NH at pH < 6) may explain variability .

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